molecular formula C19H23NO5 B5651578 dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate CAS No. 6048-41-5

dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B5651578
CAS No.: 6048-41-5
M. Wt: 345.4 g/mol
InChI Key: VVSDQRWOWVWUBF-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate is a chemical compound offered for research and development purposes. It belongs to the prominent class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are recognized in medicinal chemistry as "privileged structures" due to their adaptability in interacting with diverse biological targets . While classical 1,4-DHPs like nifedipine are well-known for their potent activity as L-type calcium channel blockers , structural modifications can redirect their affinity towards other therapeutically relevant receptors. For instance, certain 1,4-dihydropyridine derivatives have been found to bind to adenosine receptor subtypes (A1, A2A, and A3) in the micromolar range, providing leads for novel antagonists . The specific substitution pattern on the dihydropyridine core, particularly at the 4-position with an aryl group like the 3-methoxyphenyl ring in this compound, is a critical structural feature that significantly influences its biological activity and selectivity . In solid-state studies of closely related esters, the dihydropyridine ring typically adopts a flattened-boat conformation, and the aryl substituent at the 4-position is often nearly perpendicular to the plane of the dihydropyridine ring . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Analytical data such as NMR and mass spectrometry should be consulted to confirm the identity and purity of the material prior to use in experimental studies.

Properties

IUPAC Name

dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-11-15(18(21)24-5)17(13-8-7-9-14(10-13)23-4)16(19(22)25-6)12(2)20(11)3/h7-10,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDQRWOWVWUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353488
Record name dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-41-5
Record name dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to yield the desired pyridine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate has been investigated for its potential pharmacological properties:

  • Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, making it a candidate for preventing oxidative stress-related diseases.
  • Anticancer Potential : Research has shown that derivatives of this compound may inhibit tumor growth in certain cancer cell lines, suggesting its role in cancer therapy.

Material Science

The compound is also explored for its utility in material science:

  • Polymer Additives : Due to its chemical structure, it can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
  • Dyes and Pigments : Its unique chromophoric characteristics allow it to be utilized in the production of dyes and pigments for various applications.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at varying concentrations compared to control groups.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested against several cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly at micromolar concentrations, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 4-(4-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate: This compound has a similar structure but with a different position of the methoxy group on the phenyl ring, which can affect its chemical reactivity and biological activity.

    Dimethyl 4-(3-hydroxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

    Dimethyl 4-(3-methoxyphenyl)-1,2,6-dimethyl-4H-pyridine-3,5-dicarboxylate: The reduction in the number of methyl groups on the pyridine ring can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate (CAS No. 6048-41-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23NO5
  • Molecular Weight : 345.39 g/mol
  • Structural Characteristics : The compound features a pyridine core with methoxy and dimethyl substituents that may influence its biological interactions.

Pharmacological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects:

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of methoxy and pyridine groups may enhance the radical scavenging activity of this compound.

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored. In vitro studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various pyridine derivatives using the DPPH radical scavenging assay. Results indicated that compounds structurally similar to this compound demonstrated significant scavenging activity, highlighting their potential as therapeutic agents against oxidative stress .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharide (LPS), a derivative of this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in human whole blood assays. This suggests that the compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokine production .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyridine derivatives. Key findings include:

Study Findings Reference
Antioxidant ActivitySignificant DPPH scavenging ability observed
Anti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels
Antimicrobial TestingEffective against specific bacterial strains

Q & A

Q. What are the optimal synthetic routes for dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via multi-step reactions involving substituted pyridine and phenol derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) are preferred to stabilize intermediates .
  • Temperature control : Reflux conditions (~80–100°C) are critical for cyclization and avoiding side reactions .
  • Catalysts : Ammonium acetate or mild acids are used to facilitate Hantzsch-type dihydropyridine ring formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., 3-methoxyphenyl protons at δ 6.8–7.2 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • IR : Carboxylate C=O stretches at ~1700 cm⁻¹ and aromatic C-H bends at ~750 cm⁻¹ .
  • X-ray Crystallography : Confirms planar dihydropyridine ring and steric effects of methyl/methoxy groups .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in ethanol, DMSO, and chloroform; sparingly soluble in water (<0.1 mg/mL) .
  • Stability : Degrades under strong acids/bases (pH < 2 or >10) or prolonged UV exposure. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its calcium channel-blocking activity?

Comparative studies with analogs reveal:

  • 3-Methoxyphenyl vs. 4-Ethoxyphenyl : Methoxy at the meta position enhances binding affinity to L-type calcium channels (IC₅₀ = 12 nM vs. 45 nM for ethoxy) .
  • Methyl Substitutions : 2,6-Dimethyl groups increase membrane permeability (logP = 3.2 vs. 2.8 for unmethylated analogs) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Dependent Studies : Low doses (≤10 µM) show antimicrobial activity (MIC = 8 µg/mL for S. aureus), while higher doses (>50 µM) induce apoptosis in cancer cells .
  • Target Profiling : Use siRNA silencing to differentiate between calcium channel-dependent vasodilation and off-target kinase inhibition .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced selectivity?

  • Density Functional Theory (DFT) : Predicts electron distribution at the dihydropyridine ring, guiding substitutions to improve redox stability .
  • Molecular Docking : Identifies key residues (e.g., Tyr-1153 in Cav1.2 channels) for hydrogen bonding with methoxy groups .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce reaction time by 40% and improve scalability .
  • Microwave-Assisted Synthesis : Achieves 85% yield in 2 hours vs. 6 hours conventionally .

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